molecular formula C10H15Cl2NO B2893636 4-(4-Chlorophenoxy)butan-1-amine hydrochloride CAS No. 1052076-92-2

4-(4-Chlorophenoxy)butan-1-amine hydrochloride

Cat. No.: B2893636
CAS No.: 1052076-92-2
M. Wt: 236.14
InChI Key: OJDFCZRYNHCCMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 4-chlorophenol with 1-bromobutane to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with ammonia to produce 4-(4-chlorophenoxy)butan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the ether intermediate, amination, and salt formation. Reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenoxy)butan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)butan-1-amine hydrochloride
  • 4-(4-Fluorophenoxy)butan-1-amine hydrochloride
  • 4-(4-Methylphenoxy)butan-1-amine hydrochloride

Uniqueness

4-(4-Chlorophenoxy)butan-1-amine hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

4-(4-chlorophenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDFCZRYNHCCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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